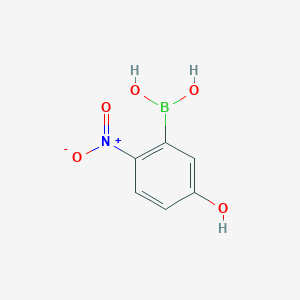

5-Hydroxy-2-nitrophenylboronic acid

Description

Properties

Molecular Formula |

C6H6BNO5 |

|---|---|

Molecular Weight |

182.93 g/mol |

IUPAC Name |

(5-hydroxy-2-nitrophenyl)boronic acid |

InChI |

InChI=1S/C6H6BNO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9-11H |

InChI Key |

NSLBNCKOZBHJFD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Significance of Arylboronic Acids in Modern Chemical Science

Arylboronic acids, characterized by the general formula Ar-B(OH)₂, are a cornerstone of modern organic chemistry. mdpi.com Their prominence is largely due to their role as key coupling partners in a variety of metal-catalyzed cross-coupling reactions. nih.gov The most notable of these is the Nobel Prize-winning Suzuki-Miyaura coupling, a powerful and versatile method for forming carbon-carbon (C-C) bonds. libretexts.org This reaction allows for the efficient construction of complex molecules, such as biaryls, styrenes, and conjugated alkenes, from readily available starting materials. libretexts.org

Beyond C-C bond formation, the utility of arylboronic acids extends to the creation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. nih.gov They are valued for being generally stable, relatively non-toxic, and compatible with a wide range of functional groups, which minimizes the need for protecting groups during synthesis. nih.gov These characteristics make arylboronic acids indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comchemimpex.com Furthermore, their reactivity and properties can be finely tuned by altering the substituents on the aryl ring, enabling chemists to design molecules for specific applications. mdpi.com

Unique Structural Attributes and Research Relevance of Nitrophenylboronic Acid Architectures

Within the broad class of arylboronic acids, nitrophenylboronic acids are distinguished by the presence of a nitro group (–NO₂) on the aromatic ring. ontosight.ai This powerful electron-withdrawing group significantly influences the compound's electronic properties and reactivity. ontosight.ai The nitro group deactivates the aromatic ring, which can affect the kinetics and regioselectivity of reactions like the Suzuki-Miyaura coupling. ontosight.ai

The position of the nitro group relative to the boronic acid moiety is critical. For instance, in 2-nitrophenylboronic acid, the ortho-nitro group can sterically hinder the boronic acid, potentially influencing its participation in coupling reactions. sigmaaldrich.com These electronic and steric effects make nitrophenylboronic acids valuable substrates for studying reaction mechanisms and for synthesizing sterically hindered or electronically complex molecules. beilstein-journals.org

Furthermore, the nitro group itself can serve as a functional handle. It can be reduced to an amino group, providing a route to a different class of substituted arylboronic acids and enabling further molecular diversification. This versatility makes nitrophenylboronic acids useful intermediates in the multi-step synthesis of complex target molecules, including biologically active compounds and functional materials.

Academic Research Focus and Broad Applications of 5 Hydroxy 2 Nitrophenylboronic Acid

General Approaches to Arylboronic Acid Synthesis

The formation of arylboronic acids is a cornerstone of modern synthetic chemistry, largely due to their role in palladium-catalyzed cross-coupling reactions. Two principal strategies dominate the synthesis of these compounds: direct borylation and transition metal-catalyzed carbon-boron bond formation.

Direct Borylation Strategies

Direct C-H borylation involves the functionalization of a carbon-hydrogen bond on an aromatic ring with a boron-containing reagent. This method offers an atom-economical approach by avoiding the pre-functionalization of the starting material. However, controlling the regioselectivity of this reaction can be challenging, often leading to a mixture of isomers. For instance, the nitration of phenylboronic acid typically yields a mixture of ortho- and meta-substituted products, with the para isomer being a minor component. d-nb.infoacs.org The directing effects of existing substituents on the aromatic ring play a crucial role in the outcome of direct borylation reactions.

Transition Metal-Catalyzed Boron-Carbon Bond Formation

Transition metal-catalyzed methods, particularly the Miyaura borylation reaction, are widely employed for the synthesis of arylboronic acids. organic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com The reaction is known for its mild conditions and high tolerance for various functional groups, making it a versatile and reliable method. alfa-chemistry.comresearchgate.net The choice of catalyst, ligand, and base is critical for the success of the reaction. alfa-chemistry.com Mechanistically, the process involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester. alfa-chemistry.com

Specific Synthetic Routes for Hydroxylated and Nitrated Phenylboronic Acids

The synthesis of phenylboronic acids bearing both hydroxyl and nitro groups, such as 5-Hydroxy-2-nitrophenylboronic acid, requires careful consideration of the substituent effects and the order of functional group introduction.

Synthesis from Nitro-Substituted Aromatic Precursors

A common and effective strategy for preparing 5-Hydroxy-2-nitrophenylboronic acid involves the borylation of a pre-functionalized aromatic precursor. A highly plausible starting material is 2-bromo-4-nitrophenol (B183087). This compound possesses the required nitro and hydroxyl groups in the correct positions relative to a halogen atom that can participate in a palladium-catalyzed borylation reaction.

The synthesis of 2-bromo-4-nitrophenol can be achieved by the bromination of 4-nitrophenol (B140041) in glacial acetic acid. researchgate.net Subsequently, the 2-bromo-4-nitrophenol can be subjected to a Miyaura borylation reaction. This would involve reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate (B1210297) (KOAc), in a suitable solvent. The resulting boronate ester can then be hydrolyzed to afford the desired 5-Hydroxy-2-nitrophenylboronic acid.

Table 1: Representative Miyaura Borylation Reaction for the Synthesis of 5-Hydroxy-2-nitrophenylboronic acid pinacol (B44631) ester

| Parameter | Value |

| Aryl Halide | 2-Bromo-4-nitrophenol |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf) |

| Base | Potassium Acetate (KOAc) |

| Solvent | Dioxane or Toluene |

| Temperature | 80-100 °C |

| Product | 5-Hydroxy-2-nitrophenylboronic acid pinacol ester |

Introduction and Manipulation of Hydroxy Functionality

In the proposed synthesis starting from 2-bromo-4-nitrophenol, the hydroxyl group is already present on the aromatic ring. A key consideration in this approach is whether the phenolic hydroxyl group requires protection during the borylation reaction. While the Miyaura borylation is tolerant of many functional groups, the acidic nature of the phenol (B47542) could potentially interfere with the reaction. Protection of the hydroxyl group, for example as a methoxymethyl (MOM) ether or a silyl (B83357) ether, might be necessary to ensure high yields and prevent side reactions. Following the borylation, the protecting group can be removed under appropriate conditions to yield the final product.

Derivatization and Functionalization Techniques

The boronic acid functional group in 5-Hydroxy-2-nitrophenylboronic acid is highly versatile and can be used in a variety of subsequent chemical transformations. The most prominent application is in Suzuki-Miyaura cross-coupling reactions, where the boronic acid is coupled with an aryl or vinyl halide to form a new carbon-carbon bond. This allows for the construction of complex biaryl structures.

Furthermore, the boronic acid moiety can be converted into other functional groups. For instance, it can be oxidized to a hydroxyl group or converted to a trifluoroborate salt (BF₃K), which often exhibits enhanced stability and reactivity in certain coupling reactions. The presence of the nitro and hydroxyl groups on the phenyl ring also opens up avenues for further functionalization, such as reduction of the nitro group to an amine or etherification of the hydroxyl group.

Table 2: Potential Derivatization Reactions of 5-Hydroxy-2-nitrophenylboronic Acid

| Reaction Type | Reagents | Product Functional Group |

| Suzuki-Miyaura Coupling | Aryl Halide, Pd Catalyst, Base | Biaryl |

| Oxidation | H₂O₂, NaOH | Phenol |

| Trifluoroborate Formation | KHF₂ | Aryltrifluoroborate |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Amine |

| Hydroxyl Group Etherification | Alkyl Halide, Base | Ether |

Synthesis of Boronate Esters and Cyclic Analogues

The formation of boronate esters, particularly the pinacol esters, is a common and crucial step in the synthesis of boronic acids. These esters are generally more stable, easier to purify, and less prone to dehydration than their corresponding boronic acids.

One of the most prevalent methods for synthesizing aryl boronate esters is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. wikipedia.orgnih.gov For the synthesis of a derivative of 5-hydroxy-2-nitrophenylboronic acid, a plausible route would commence with a suitably substituted and protected halo-nitrophenol.

Another widely employed strategy involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate. nih.gov This is followed by hydrolysis to yield the boronic acid, which can then be esterified. For instance, an appropriately substituted aryl bromide can be converted to its Grignard reagent, which then reacts with the borate ester. google.com The choice of solvent, often an ether like tetrahydrofuran (B95107) (THF), and reaction temperature are critical for the success of this method. google.com

The synthesis of cyclic boronate esters, such as dioxaborolanes (from 1,2-diols like pinacol) and dioxaborinanes (from 1,3-diols), is typically achieved by the condensation of the boronic acid with the corresponding diol. wikipedia.org This reaction is often driven to completion by the removal of water.

A key challenge in the synthesis of 5-hydroxy-2-nitrophenylboronic acid and its esters is the management of the hydroxyl group. Phenols can be acidic and may interfere with certain organometallic reagents or bases used in the borylation steps. Therefore, the use of protecting groups for the hydroxyl moiety is often necessary. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers. utsouthwestern.edusioc-journal.cn The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal.

Advanced Strategies for Aromatic Functionalization

The introduction of the nitro and boronic acid functionalities onto a phenol backbone in the specific 1,2,4-substitution pattern of 5-hydroxy-2-nitrophenylboronic acid requires advanced synthetic strategies that control the regioselectivity of the reactions.

Directed Ortho-Metalation and Borylation:

A powerful strategy for the regioselective introduction of a boronic acid group is directed ortho-metalation. In this approach, a directing group on the aromatic ring coordinates to a metal catalyst, guiding the C-H activation and subsequent borylation to the position ortho to the directing group. For phenol derivatives, the hydroxyl group itself, or a modified version of it, can act as a directing group. For example, converting the phenol to a diphenylphosphinite ester allows for ruthenium-catalyzed ortho-borylation. rsc.org Similarly, iridium-catalyzed ortho-borylation of phenols can be achieved, sometimes requiring the in-situ protection of the hydroxyl group as a boronate ester. nih.gov

Multi-step Synthesis from Substituted Precursors:

A common approach to complex aromatic compounds is a multi-step synthesis starting from a simpler, commercially available precursor. For 5-hydroxy-2-nitrophenylboronic acid, a potential starting material is 3-acetamidophenol. chemicalbook.comsigmaaldrich.comnih.gov The acetamido group is an ortho,para-directing group for electrophilic aromatic substitution. Nitration of 3-acetamidophenol can lead to a mixture of nitro-isomers. rsc.org Careful selection of nitrating agents and reaction conditions is crucial to favor the formation of the desired 2-nitro or 6-nitro isomer.

Once the nitro group is in place, the synthesis would proceed with the conversion of the acetamido group into a boronic acid. This is not a direct transformation and would likely involve several steps:

Hydrolysis of the acetamido group to an amino group.

Diazotization of the resulting aniline (B41778) derivative.

A Sandmeyer-type reaction to replace the diazonium group with a halide (e.g., bromide or iodide).

Finally, a Miyaura borylation or a metal-halogen exchange followed by reaction with a borate ester to introduce the boronic acid functionality.

Throughout such a multi-step synthesis, the reactivity of all functional groups must be considered, and protecting groups may be required for the phenol and/or the resulting aniline to prevent unwanted side reactions.

The following table provides a hypothetical multi-step synthetic approach for a related derivative, highlighting the types of reactions that could be involved:

| Step | Reaction Type | Starting Material | Reagents | Product |

| 1 | Nitration | 3-Acetamidophenol | HNO₃, H₂SO₄ | 2-Nitro-5-acetamidophenol |

| 2 | Hydrolysis | 2-Nitro-5-acetamidophenol | HCl, H₂O | 5-Amino-2-nitrophenol |

| 3 | Sandmeyer Reaction | 5-Amino-2-nitrophenol | 1. NaNO₂, HBr2. CuBr | 5-Bromo-2-nitrophenol |

| 4 | Borylation | 5-Bromo-2-nitrophenol | B₂pin₂, Pd catalyst, base | 5-Hydroxy-2-nitrophenylboronic acid pinacol ester |

| 5 | Deprotection | 5-Hydroxy-2-nitrophenylboronic acid pinacol ester | Acidic or basic hydrolysis | 5-Hydroxy-2-nitrophenylboronic acid |

This table illustrates a conceptual pathway and the actual yields and regioselectivity would be highly dependent on the specific reaction conditions.

Lewis Acidity and Acid–Base Equilibria in Aqueous Solutions

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid capable of accepting a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion in aqueous solution. This interaction is fundamental to its chemical behavior.

Interconversion Between Trigonal and Tetrahedral Boron Species

In an aqueous environment, 5-hydroxy-2-nitrophenylboronic acid exists in a critical equilibrium between two forms: a neutral, sp²-hybridized trigonal planar species and an anionic, sp³-hybridized tetrahedral boronate species. nih.gov This conversion occurs through the nucleophilic addition of a hydroxide ion from the water to the electron-deficient boron center.

The equilibrium can be represented as follows:

R-B(OH)₂ (trigonal) + H₂O ⇌ R-B(OH)₃⁻ (tetrahedral) + H⁺

This equilibrium is central to the compound's Lewis acidity. The formation of the stable, tetrahedral boronate anion is a key process in its interactions, including the reversible formation of esters with diols. nih.gov The position of this equilibrium, and thus the acidity of the boronic acid, is highly sensitive to the electronic nature of the substituents on the phenyl ring.

Electronic Effects of Substituents on Boronic Acid pKₐ Values

The acid dissociation constant (pKa) of a phenylboronic acid is a measure of its tendency to form the tetrahedral boronate anion in solution. This value is strongly influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net The relationship between substituent electronic effects and acidity often follows the Hammett equation. acs.orgscispace.com

Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), increase the Lewis acidity of the boron center. They pull electron density away from the boronic acid moiety, making the boron atom more electrophilic and stabilizing the resulting negative charge of the tetrahedral boronate anion. This leads to a lower pKa value , meaning the acid is stronger. For example, 4-nitrophenylboronic acid has a pKa of 7.23, which is significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8). researchgate.net

Electron-donating groups (EDGs) , such as the hydroxyl group (-OH), have the opposite effect. They donate electron density to the aromatic ring, which reduces the electrophilicity of the boron atom and destabilizes the negative charge on the boronate anion. This results in a higher pKa value (weaker acid).

In 5-hydroxy-2-nitrophenylboronic acid, these two opposing effects are present. The potent electron-withdrawing nitro group at the ortho position is expected to dominate, significantly lowering the pKa and increasing the acidity compared to phenylboronic acid. The hydroxyl group at the meta position would have a weaker, opposing effect. The net result is a boronic acid with enhanced acidity, facilitating interactions at or near physiological pH. nih.gov

Table 1: Effect of Substituents on the pKₐ of Phenylboronic Acids This table provides representative pKₐ values for various substituted phenylboronic acids to illustrate electronic effects. A specific experimental value for 5-hydroxy-2-nitrophenylboronic acid is not readily available in the cited literature.

| Substituent | Position | pKₐ | Reference |

|---|---|---|---|

| None | - | 8.8 | nih.govnih.gov |

| p-Nitro (-NO₂) | para | 7.23 | researchgate.net |

| p-Methoxy (-OCH₃) | para | 9.24 | researchgate.net |

| 2-Formyl (-CHO) | ortho | ~7.8 | acs.org |

| 3-Carboxymethyl-5-nitro | meta, meta | 6.74 | researchgate.net |

Reversible Covalent Interactions with Vicinal Diols

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols, to create cyclic boronate esters. sci-hub.ru

Formation of Cyclic Boronate Esters: Kinetics and Thermodynamics

The equilibrium can be summarized as:

R-B(OH)₂ + Diol ⇌ Trigonal Boronate Ester + 2H₂O

R-B(OH)₃⁻ + Diol ⇌ Tetrahedral Boronate Ester + 2H₂O

The thermodynamics of this complexation are driven by enthalpy, though often accompanied by a negative entropy contribution. researchgate.net The stability of the resulting boronate ester is quantified by a binding or formation constant (Keq). Generally, boronic acids with lower pKa values, such as those with strong electron-withdrawing groups, exhibit stronger binding affinities for diols. sci-hub.ru However, the relationship is complex, and the optimal pH for binding is influenced by the pKa of both the boronic acid and the diol. sci-hub.ru The kinetics of boronate ester formation and hydrolysis are typically fast, allowing for dynamic and responsive systems. manchester.ac.uk

Stereochemical and Structural Factors Influencing Diol Complexation

The stability of the boronate ester complex is highly dependent on the structure and stereochemistry of the diol partner. A critical factor is the ability of the diol's hydroxyl groups to adopt a syn-periplanar or near-coplanar conformation, which is necessary to form a stable five- or six-membered ring with the boron atom. scispace.com

Key factors include:

Dihedral Angle: Diols with a small dihedral angle between the O-C-C-O atoms, such as those constrained in a cis configuration on a ring, form much more stable complexes than flexible, acyclic diols or those in a trans configuration.

Steric Hindrance: Steric bulk on the diol or near the boronic acid group can destabilize the complex. scispace.com

Diol Acidity: More acidic diols, such as catechols, tend to form more stable complexes, particularly at lower pH values. acs.org

Intramolecular Electronic Effects and Coordination Chemistry

The substituents on the phenyl ring of 5-hydroxy-2-nitrophenylboronic acid are positioned to exert significant intramolecular effects. The ortho-nitro group, in particular, can influence the reactivity of the boronic acid moiety through more than just inductive electron withdrawal.

Role of Ortho-Substituents in Modulating Boron Reactivity

This intramolecular coordination can be compared to the effects observed with other ortho-substituents bearing a coordinating oxygen atom, such as formyl, acetyl, and methoxycarbonyl groups. The stability of the resulting intramolecular complex, and thus the impact on reactivity, generally increases with the electron density on the coordinating oxygen atom. pnas.org While the nitro group is strongly electron-withdrawing, the potential for this intramolecular coordination is a key feature of its effect on boron reactivity.

Furthermore, the concept of intramolecular assistance by an ortho-nitro group has been observed in other systems. For instance, in the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride, the ortho-nitro group has been discussed as acting as an intramolecular nucleophilic assistant. nih.gov While the context is different, this highlights the capacity of an ortho-nitro group to participate directly in reaction mechanisms occurring at a neighboring functional group. In the case of 5-Hydroxy-2-nitrophenylboronic acid, this inherent property of the ortho-nitro group is a critical determinant of its chemical behavior.

Mechanisms of Enhanced Oxidative Stability in Substituted Boronic Acids

A significant challenge in the application of boronic acids, particularly in biological contexts, is their susceptibility to oxidative degradation. nih.gov The mechanism of oxidation typically involves the attack of a nucleophilic oxidizing agent on the empty p-orbital of the boron atom, leading to oxidative deboronation. nih.gov A key strategy to enhance oxidative stability is to diminish the electron density on the boron atom, thereby making it less susceptible to nucleophilic attack. nih.gov

The presence of electron-withdrawing substituents on the phenyl ring is a well-established method to increase the oxidative stability of boronic acids. pnas.org The nitro group in 5-Hydroxy-2-nitrophenylboronic acid is a potent electron-withdrawing group, which contributes to the enhanced stability of this compound compared to unsubstituted phenylboronic acid. Research has shown that 2-nitrophenylboronic acid exhibits greater stability towards oxidation than phenylboronic acid (PBA). pnas.org

Investigated Reaction Pathways and Transformation Mechanisms

The unique electronic and steric environment of 5-Hydroxy-2-nitrophenylboronic acid, conferred by its substituents, opens up specific reaction pathways and transformation mechanisms.

Electrophilic Activation of Unsaturated Carboxylic Acids

While specific studies detailing the use of 5-Hydroxy-2-nitrophenylboronic acid for the electrophilic activation of unsaturated carboxylic acids are not prevalent, the reactivity of closely related compounds provides significant insights. For instance, 2-nitrophenylboronic acid has been utilized as a reactant in the mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides. sigmaaldrich.com This suggests a role for the boronic acid, facilitated by the electronic properties of the nitro-substituted ring, in activating the carboxylic acid for subsequent reaction.

The general mechanism for the activation of α,β-unsaturated carboxylic acids often involves an initial electrophilic attack. In many cases, a proton transfers to the carbonyl oxygen, generating a conjugate acid that is stabilized by resonance. libretexts.org This activation renders the β-carbon susceptible to nucleophilic attack. libretexts.org In reactions catalyzed or mediated by a Lewis acidic boronic acid, a similar activation can be envisaged, where the boronic acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the conjugated system.

Nucleophilic Attack and Subsequent Rearrangements

The boron atom in 5-Hydroxy-2-nitrophenylboronic acid is an electrophilic center and is susceptible to nucleophilic attack. The general mechanism of nucleophilic addition to boronic acids involves the attack of a nucleophile on the boron atom, leading to a tetrahedral boronate species.

The presence of both an ortho-hydroxy and a nitro group can lead to unusual reactivities following a nucleophilic addition event. In a related system, ortho-hydroxy-β-nitrostyrene, conjugate addition of an amine was observed to be followed by a ready C-C bond cleavage. nih.gov This unusual reactivity was attributed to the ortho-hydroxy group facilitating the cleavage through the formation of intramolecular hydrogen bonds, which increases the acidity of the amino group and the leaving ability of the nitromethane (B149229) moiety. nih.gov Given the structural similarities, it is plausible that analogous intramolecular interactions involving the ortho-hydroxy group in 5-Hydroxy-2-nitrophenylboronic acid could influence the stability and subsequent rearrangement of intermediates formed upon nucleophilic attack.

The general principle of nucleophilic addition involves the attack of a nucleophile, which often possesses a lone pair of electrons or a negative charge, on an electron-deficient carbon center. youtube.comyoutube.com In the context of reactions involving boronic acids, the boron atom itself can be the site of nucleophilic attack, or the boronic acid can act as a catalyst to promote nucleophilic attack on another part of a molecule. The interplay of the ortho-hydroxy and nitro groups in 5-Hydroxy-2-nitrophenylboronic acid creates a unique chemical environment that can direct the course of such nucleophilic additions and subsequent molecular rearrangements.

Molecular Recognition and Sensing Applications of 5 Hydroxy 2 Nitrophenylboronic Acid

Selective Recognition of Polyols and Saccharides

5-Hydroxy-2-nitrophenylboronic acid demonstrates a notable capability for the selective recognition of molecules containing diol functionalities, such as polyols and saccharides. This interaction is primarily covalent, leading to the formation of stable cyclic boronate esters.

High-Affinity Diol Recognition Mechanisms (e.g., Fructose (B13574), Glucose)

The fundamental mechanism of recognition by 5-Hydroxy-2-nitrophenylboronic acid involves a reversible covalent interaction with the 1,2- or 1,3-diol groups present in saccharides. This reaction forms five- or six-membered cyclic esters. The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the phenyl ring significantly influences the electronic properties of the boron atom, enhancing its ability to bind with diols.

The interaction is a two-step process. Initially, the trigonal, sp²-hybridized boronic acid forms a complex with the diol. This is followed by a change in hybridization of the boron atom from trigonal (sp²) to a more stable anionic tetrahedral (sp³) state upon complexation, especially under appropriate pH conditions. Research on the closely related isomer, 2-hydroxy-5-nitrophenylboronic acid, has shown significant interaction with saccharides like D-fructose and glucose. nih.govnih.gov The stability of the resulting boronate ester is dependent on several factors, including the stereochemistry and arrangement of the hydroxyl groups on the saccharide. Fructose, for instance, often exhibits a higher affinity for phenylboronic acids compared to glucose, which is attributed to the favorable arrangement of its furanose form's hydroxyl groups for forming a stable complex. The intrinsic structural features of the sugar are the primary factors governing the binding affinity.

Influence of pH and Substrate Structure on Binding

The binding affinity between 5-Hydroxy-2-nitrophenylboronic acid and saccharides is critically dependent on the pH of the solution. The boronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral form. The binding process is most efficient when the pH of the medium facilitates the conversion to the anionic tetrahedral boronate ester. nih.govnih.gov For many phenylboronic acid-based sensors, this interaction is optimal at a pH that is between the pKa of the free boronic acid and the lower pKa of the boronate ester complex. For instance, studies on similar N-heterocyclic boronic acids have shown that fructose binds preferentially to the anionic form of the boronic acid.

The structure of the saccharide substrate is equally crucial. The affinity of binding is dictated by the spatial arrangement of the hydroxyl groups. Diols that have a syn-periplanar arrangement of their hydroxyl groups on a five-membered ring (furanose) or a syn-axial arrangement on a six-membered ring (pyranose) tend to form the most stable complexes. This structural requirement is why boronic acids often show selectivity for certain saccharides over others. For example, the cis-diol arrangement in the furanose form of fructose makes it a particularly strong binding partner for many boronic acids.

Development of Chemo- and Biosensors

The unique binding characteristics of 5-Hydroxy-2-nitrophenylboronic acid have been harnessed to develop sensitive and selective chemosensors and biosensors for diol-containing compounds. These sensors often rely on monitoring the physical and chemical changes that occur upon saccharide binding.

Spectroscopic Reporter Systems: UV-Vis and Fluorescence Changes upon Diol Binding

The binding of a saccharide to 5-Hydroxy-2-nitrophenylboronic acid induces significant changes in its electronic structure, which can be monitored using spectroscopic techniques like UV-Vis absorption and fluorescence. The nitro and hydroxyl groups on the phenyl ring act as integrated reporter groups.

Upon complexation with a diol, the change in the boron atom's hybridization from neutral trigonal to anionic tetrahedral alters the electronic distribution across the entire molecule. nih.govnih.gov This change directly impacts the intramolecular charge transfer (ICT) characteristics of the nitrophenol moiety. Research on the isomer 2-hydroxy-5-nitrophenylboronic acid has demonstrated a distinct spectroscopic response upon binding to D-fructose at neutral pH. A significant hypsochromic (blue) shift in the maximum UV-Vis absorption wavelength was observed, moving from 373 nm to 332 nm. nih.govnih.gov This colorimetric or spectrophotometric change provides a direct, measurable signal corresponding to the concentration of the saccharide.

| Compound | Condition | λmax (nm) | Observation |

| 2-Hydroxy-5-nitrophenylboronic acid | Free form (at neutral pH) | 373 | Yellowish color |

| 2-Hydroxy-5-nitrophenylboronic acid | With D-fructose (at neutral pH) | 332 | Blue shift / Colorless |

This interactive table summarizes the spectroscopic shift observed upon diol binding, based on data for a close isomer.

Similarly, fluorescence spectroscopy can be employed. While the specific compound 5-Hydroxy-2-nitrophenylboronic acid may have its own unique fluorescent properties, the general principle involves modulating the fluorescence of a system. Binding to a saccharide can either quench or enhance fluorescence depending on the specific design of the sensor molecule. For example, some boronic acid-based systems are designed so that the formation of the anionic boronate ester disrupts a photoinduced electron transfer (PET) quenching pathway, leading to a "turn-on" fluorescence signal.

Principles of pK_a-Lowering Effect in Sensor Design

A cornerstone of sensor design using 5-Hydroxy-2-nitrophenylboronic acid is the "pKa-lowering effect." The complex formed between the boronic acid and a diol is a stronger acid (i.e., has a lower pKa value) than the free boronic acid itself. nih.govnih.gov

This principle is elegantly exploited in sensor design. By setting the solution pH to a value that is intermediate between the pKa of the free boronic acid and the pKa of the boronate ester complex, the system can be poised for a dramatic change upon saccharide addition. In this state, the free boronic acid is predominantly in its neutral, trigonal form. When a saccharide is introduced, the high-affinity binding shifts the equilibrium, forming the boronate ester. Because this complex is more acidic, it deprotonates at the working pH, causing the boron center to convert to the anionic tetrahedral state. nih.govnih.gov This charge-state transition is the trigger for the spectroscopic signal, as it profoundly alters the electronic properties of the attached nitrophenol reporter group. nih.govnih.gov This pKa shift is therefore the fundamental transducer that converts the chemical binding event into a detectable optical signal.

Electrochemical and Other Analytical Sensing Platforms

Beyond spectroscopic methods, nitrophenylboronic acids can be integrated into other analytical platforms, such as those based on electrochemical principles. While specific electrochemical sensors based on 5-Hydroxy-2-nitrophenylboronic acid are not widely documented, the principles have been demonstrated with closely related analogs like 3-nitrophenylboronic acid.

One such platform is capillary electrophoresis (CE). In this technique, a compound like 3-nitrophenylboronic acid can be used as an electrokinetic probe. nih.gov The dynamic and reversible complexation between the neutral polyol analytes and the anionic boronic acid probe during electromigration allows for their separation and detection. The formation of the anionic boronate ester complex alters the electrophoretic mobility of the polyol, enabling its resolution from other similar compounds. This method leverages both the thermodynamic binding affinity and the electrokinetic properties of the complex for enhanced selectivity, even for stereoisomers with similar binding constants. nih.gov This demonstrates the potential for developing sophisticated separation and sensing systems based on the fundamental chemistry of nitrophenylboronic acids.

Anion Recognition and Sensing Strategies

The inherent Lewis acidity of the boron atom in 5-Hydroxy-2-nitrophenylboronic acid makes it a prime candidate for interaction with electron-rich species, or Lewis bases, such as various anions. This interaction forms the basis of its application in anion recognition and the development of chemical sensors. The presence of the hydroxyl and nitro groups on the phenyl ring further modulates the electronic properties of the boronic acid moiety, influencing its binding affinity and selectivity towards different anions.

Interaction with Lewis Basic Anions (e.g., Fluoride (B91410), Cyanide, Phosphate)

The interaction of boronic acids with strong Lewis basic anions like fluoride and cyanide is a well-established phenomenon. The boron atom in its trigonal planar sp² hybridized state possesses an empty p-orbital, making it susceptible to nucleophilic attack. Anions such as fluoride and cyanide can donate a lone pair of electrons to this empty orbital, leading to a change in the hybridization of the boron atom from sp² to sp³ and the formation of a tetrahedral boronate species. This structural change is often accompanied by alterations in the photophysical properties of the molecule, such as changes in fluorescence or absorbance, which can be harnessed for sensing applications.

While specific studies detailing the interaction of 5-Hydroxy-2-nitrophenylboronic acid with a wide range of anions are not extensively documented in publicly available literature, the behavior of analogous phenylboronic acids provides a strong basis for understanding its potential. For instance, studies on 3-nitrophenylboronic acid have demonstrated its utility in fluoride sensing. In one such system, the addition of fluoride to a solution containing 3-nitrophenylboronic acid and a fluorescent dye, alizarin, resulted in a significant enhancement of fluorescence. researchgate.net This "turn-on" fluorescence response is attributed to the formation of a more stable complex between the dye and the boronic acid in the presence of fluoride. The apparent association constant for fluoride in this particular system was found to be on the order of 10³ M⁻¹, indicating a strong interaction. researchgate.net

The interaction with cyanide, another potent Lewis base, is also anticipated. While direct studies on 5-Hydroxy-2-nitrophenylboronic acid are scarce, the general reactivity of boronic acids with cyanide suggests a similar binding event would occur, leading to a detectable signal. nih.gov

Table 1: Interaction of Phenylboronic Acid Derivatives with Anions

| Phenylboronic Acid Derivative | Anion | Observed Effect | Sensing Mechanism | Reference |

| 3-Nitrophenylboronic Acid | Fluoride | Fluorescence Enhancement | Anion-induced receptor-reporter association | researchgate.net |

| Anthracene-appended ortho-aminomethylphenylboronic acid | Phosphate | Fluorescence Quenching | Photoinduced Electron Transfer (PET) | rsc.org |

This table presents data from analogous compounds to infer the potential interactions of 5-Hydroxy-2-nitrophenylboronic acid.

Design Principles for Anion-Responsive Systems

The design of effective anion-responsive systems based on 5-Hydroxy-2-nitrophenylboronic acid hinges on several key principles that leverage the fundamental interaction between the boronic acid moiety and the target anion. These principles aim to translate the binding event into a measurable output signal, such as a change in color or fluorescence.

A primary design strategy involves the integration of a signaling unit with the boronic acid recognition site. This is often achieved by creating a conjugate molecule where the boronic acid is electronically coupled to a fluorophore or a chromophore. The binding of an anion to the boron center alters the electronic properties of the entire system, leading to a change in the spectroscopic properties of the signaling unit.

One of the most common mechanisms employed is Photoinduced Electron Transfer (PET) . In a typical PET sensor, the boronic acid moiety acts as a PET quencher or a PET promoter. In the "off" state, the fluorescence of the attached fluorophore is quenched due to electron transfer from or to the boronic acid. Upon anion binding, the electron-donating or -accepting ability of the boronic acid is altered, disrupting the PET process and leading to a "turn-on" of fluorescence. The efficiency of this process is highly dependent on the energy levels of the fluorophore and the boronic acid receptor. rsc.org

Another important design principle is the modulation of Intramolecular Charge Transfer (ICT) . The nitro group in 5-Hydroxy-2-nitrophenylboronic acid is a strong electron-withdrawing group, which can facilitate ICT within the molecule. The binding of an anion to the boronic acid can significantly perturb this charge distribution, leading to a shift in the absorption or emission maxima of the molecule. This change in the electronic landscape forms the basis for colorimetric or ratiometric fluorescent sensing.

Furthermore, the strategic placement of the hydroxyl group can influence the binding event and the signaling mechanism. The hydroxyl group can participate in hydrogen bonding interactions with the anion or modulate the acidity of the boronic acid, thereby affecting its affinity and selectivity.

Finally, the choice of the solvent system is crucial in the design of anion-responsive systems. The solvent can compete with the anion for binding to the boronic acid and can also influence the photophysical properties of the signaling unit. Therefore, careful selection of the solvent is necessary to optimize the performance of the sensor.

Chemical Biology and Bioconjugation Research with 5 Hydroxy 2 Nitrophenylboronic Acid Analogues

Reversible Covalent Modification of Biomolecules

The ability of 5-Hydroxy-2-nitrophenylboronic acid to form reversible covalent bonds is a cornerstone of its utility in chemical biology. This property allows for the dynamic labeling and manipulation of complex biological molecules.

Interaction with Proteins and Amino Acid Residues (e.g., Serine)

Boronic acids, including 5-Hydroxy-2-nitrophenylboronic acid, are known to interact with amino acid residues that possess nucleophilic side chains, such as serine, threonine, and tyrosine. This interaction is characterized by the formation of a boronate ester, a reversible covalent bond between the boron atom and the hydroxyl groups of these residues. The electron-withdrawing nitro group on the phenyl ring of 5-Hydroxy-2-nitrophenylboronic acid enhances the Lewis acidity of the boron atom, facilitating this interaction.

The reversibility of this bond is a key feature, allowing for the potential to modify protein function or label proteins under specific conditions and then reverse the modification when desired. This is particularly relevant in the study of protein function and cellular signaling pathways, where transient modifications are common. While specific studies detailing the interaction of 5-Hydroxy-2-nitrophenylboronic acid with serine residues are not extensively documented in publicly available literature, the fundamental principles of boronic acid chemistry strongly support this reactivity.

Conjugation with Oligosaccharides and Glycans

The interaction between boronic acids and the cis-diol groups present in many carbohydrates forms the basis for their use in glycan and oligosaccharide research. 5-Hydroxy-2-nitrophenylboronic acid can form cyclic boronate esters with the sugar moieties of glycoproteins and other glycoconjugates. This reversible covalent interaction is pH-dependent, typically being more favorable under alkaline conditions.

This property is leveraged for the selective capture, labeling, and analysis of glycoproteins and other glycans. For instance, materials functionalized with nitrophenylboronic acid derivatives can be used for the affinity purification of glycosylated biomolecules. The specific binding allows for the separation of glycoproteins from a complex biological sample. Subsequent changes in pH can then be used to release the bound glycans, enabling further analysis.

Enzyme Inhibition Mechanisms in Research Contexts

The unique chemical properties of 5-Hydroxy-2-nitrophenylboronic acid make it a valuable scaffold for the design of enzyme inhibitors, particularly for proteases and hydrolases.

Boronic Acid Interaction with Enzyme Catalytic Sites

Boronic acids are well-established as "warheads" for enzyme inhibitors due to their ability to mimic the transition state of substrate hydrolysis. In serine proteases, for example, the catalytic serine residue attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. The boron atom of a boronic acid inhibitor, being trigonal planar, can be similarly attacked by the catalytic serine. This forms a stable, tetrahedral boronate adduct that effectively blocks the enzyme's active site and inhibits its catalytic activity.

The presence of the hydroxyl and nitro groups on the phenyl ring of 5-Hydroxy-2-nitrophenylboronic acid can influence its binding affinity and selectivity for different enzymes. These substituents can form additional hydrogen bonds or other interactions with amino acid residues in the active site, enhancing the potency of the inhibition.

Rational Design of Hydrolase and Protease Inhibitors

The principles of rational drug design are applied to develop potent and selective inhibitors based on the 5-Hydroxy-2-nitrophenylboronic acid scaffold. By modifying the substituents on the phenyl ring and incorporating the boronic acid moiety into larger peptide or small molecule frameworks, researchers can tailor the inhibitor to a specific enzyme target.

For instance, in the design of protease inhibitors, the phenylboronic acid core can be elaborated with peptide chains that mimic the natural substrate of the enzyme. This allows the inhibitor to be specifically directed to the active site of the target protease. The combination of substrate mimicry and the potent inhibitory action of the boronic acid warhead can result in highly effective enzyme inhibitors.

Table 1: Examples of Boronic Acid-Based Enzyme Inhibitors and their Targets

| Inhibitor Class | Target Enzyme Class | Mechanism of Inhibition |

| Peptidyl Boronic Acids | Serine Proteases | Formation of a stable tetrahedral boronate adduct with the catalytic serine. |

| Beta-Lactamase Inhibitors | Beta-Lactamases | Mimicry of the tetrahedral transition state of beta-lactam hydrolysis. |

Development of Biological Probes and Labeling Tools

The reactivity of 5-Hydroxy-2-nitrophenylboronic acid also lends itself to the creation of probes and labeling tools for studying biological systems. These tools can be designed to report on the presence of specific analytes or to tag biomolecules for visualization and tracking.

Boronate-based fluorescent probes are a prime example. In a common design strategy, the boronic acid is attached to a fluorophore in such a way that its fluorescence is quenched. Upon reaction with a target analyte, such as hydrogen peroxide or a specific carbohydrate, the boronic acid is cleaved or undergoes a conformational change. This event disrupts the quenching mechanism, leading to a "turn-on" fluorescent signal. The nitro and hydroxyl groups on the 5-Hydroxy-2-nitrophenylboronic acid scaffold can be used to modulate the electronic properties of the probe and fine-tune its reactivity and spectral properties. While specific probes based on this exact compound are not widely reported, the underlying design principles are well-established in the field of chemical biology.

Strategies for Bioorthogonal Labeling (e.g., Tetrazine Ligation)

Bioorthogonal labeling is a two-step process that involves the introduction of a chemical reporter group onto a biomolecule, followed by its selective reaction with a complementary probe. Current time information in Bangalore, IN. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a dienophile is a prominent bioorthogonal reaction known for its exceptionally fast kinetics and high selectivity. nih.govbiosyn.com

Analogues of 5-hydroxy-2-nitrophenylboronic acid, specifically vinylboronic acids (VBAs), have been demonstrated as effective reactants in tetrazine ligations for labeling proteins within living cells. nih.govacs.org This reaction is advantageous due to its high efficiency and the hydrophilic nature of the VBA moiety. nih.gov The tetrazine ligation with VBAs has been shown to be minimally affected by potential side reactions with other biomolecules in the cellular environment, such as carbohydrates. nih.govacs.org

The rate of the tetrazine ligation with VBAs can be significantly accelerated by substituents on the tetrazine ring that can coordinate with the boronic acid. For instance, tetrazines bearing a pyridyl or hydroxyl substituent exhibit enhanced reaction rates, with second-order rate constants increasing by several orders of magnitude. nih.gov This rate enhancement is attributed to the stabilization of the transition state through coordination with the boron center, effectively lowering the activation energy of the reaction. nih.gov This principle suggests that the hydroxyl group in 5-hydroxy-2-nitrophenylboronic acid could potentially play a similar role in modulating reactivity if the compound were adapted for such ligations.

Recent advancements have also explored the photocatalytic activation of tetrazine ligations, allowing for spatiotemporal control of the labeling process. nih.gov This approach utilizes light to trigger the reaction, providing a higher degree of precision in labeling specific subcellular targets. nih.gov

| Bioorthogonal Reaction | Key Features | Example Reactants |

| Tetrazine Ligation | Extremely fast kinetics, high selectivity, biocompatible. nih.govbiosyn.com | Vinylboronic acids and substituted tetrazines. nih.govnih.gov |

| Staudinger Ligation | One of the first bioorthogonal reactions developed. Current time information in Bangalore, IN. | Azides and triarylphosphines. Current time information in Bangalore, IN. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free click chemistry. Current time information in Bangalore, IN. | Cyclooctynes and azides. Current time information in Bangalore, IN. |

Application in Cell-Surface Glycan Modification and Imaging

The cell surface is decorated with a complex layer of glycans that play crucial roles in cell signaling, recognition, and disease. The study of these glycans, a field known as glycomics, has been greatly facilitated by metabolic labeling techniques. nih.gov This approach involves introducing chemically modified monosaccharides into cellular metabolic pathways, resulting in their incorporation into cell-surface glycans. nih.gov These modified glycans can then be visualized or captured using bioorthogonal chemistry.

While direct application of 5-hydroxy-2-nitrophenylboronic acid for glycan imaging is not yet reported, boronic acids, in general, are well-known to interact reversibly with the cis-diol functionalities present in carbohydrates. nih.gov This inherent affinity makes boronic acid derivatives attractive candidates for targeting glycans.

The general strategy for cell-surface glycan modification and imaging using analogues involves a two-step approach:

Metabolic Labeling : Cells are cultured with a precursor monosaccharide that has been chemically modified to contain a bioorthogonal handle, such as an azide (B81097) or an alkyne. nih.gov This "azido sugar" is processed by the cell's natural biosynthetic machinery and incorporated into cell-surface glycoconjugates. nih.govresearchgate.net

Bioorthogonal Ligation : The azide-labeled glycans on the cell surface are then reacted with a probe molecule containing a complementary functional group, such as a cyclooctyne (B158145) or a tetrazine, which is also appended with a reporter molecule like a fluorophore. nih.gov

Research on vinylboronic acid analogues has demonstrated their successful use in a two-step protein labeling protocol within living cells, which serves as a proof-of-concept for the utility of boronic acid-containing probes in a cellular context. nih.govacs.org In these studies, a protein inhibitor carrying a VBA handle was introduced into cells, followed by the addition of a fluorescent tetrazine probe for imaging. nih.govacs.org The experiments indicated that the VBA moiety did not significantly engage in off-target reactions with cellular diols, suggesting its suitability for bioorthogonal applications in the complex cellular environment. nih.govacs.org

The potential for developing analogues of 5-hydroxy-2-nitrophenylboronic acid for glycan imaging could involve designing a molecule that combines the glycan-binding property of the boronic acid with a bioorthogonal reporter. Such a probe could theoretically be used for direct imaging of cell-surface glycans or in conjunction with metabolic labeling strategies for enhanced specificity.

| Labeling Strategy | Description | Key Components |

| Metabolic Glycan Labeling | Introduction of modified sugars into cellular pathways for incorporation into glycans. nih.gov | Azido sugars, alkyne-modified sugars. nih.gov |

| Two-Step Protein Labeling | An inhibitor with a bioorthogonal handle is introduced, followed by a fluorescent probe. nih.govacs.org | Vinylboronic acid-tagged inhibitor, fluorescent tetrazine. nih.govacs.org |

| Direct Glycan Targeting | Exploiting the affinity of boronic acids for the cis-diols in carbohydrates. nih.gov | Phenylboronic acid derivatives. |

Applications in Advanced Materials Science

Supramolecular Assembly and Crystal Engineering

The boronic acid group is a cornerstone of supramolecular chemistry due to its ability to form reversible covalent bonds with diols and engage in specific hydrogen-bonding interactions. This allows for the programmed assembly of molecules into well-defined, higher-order structures.

The self-assembly of boronic acids is a powerful strategy for creating organized architectures. While specific studies on the self-assembly of 5-Hydroxy-2-nitrophenylboronic acid are not extensively documented, the principles can be understood from related phenylboronic acid derivatives. Phenylboronic acids can exist in different conformations, such as syn,syn and syn,anti, which influences their self-assembly behavior. nih.gov In the solid state, they often form dimers through hydrogen bonds between the boronic acid groups.

The presence of additional functional groups, such as the hydroxyl and nitro groups in 5-Hydroxy-2-nitrophenylboronic acid, plays a crucial role in directing the self-assembly process. These groups can participate in additional hydrogen bonding or other non-covalent interactions, leading to more complex and defined supramolecular structures. For instance, studies on other substituted phenylboronic acids have shown that such functional groups can guide the formation of one-dimensional tapes, two-dimensional sheets, or even three-dimensional frameworks. rsc.org The interplay between the boronic acid dimer formation and interactions involving the hydroxyl and nitro groups would be expected to produce unique, predictable supramolecular architectures.

In a related context, phenylboronic acid-modified cyclodextrins have been shown to form supramolecular polymers and dimers through intermolecular interactions between the phenylboronic acid moiety and the cyclodextrin (B1172386) cavity. nih.gov This highlights the versatility of the boronic acid group in driving the formation of well-ordered assemblies.

The directional nature of the interactions involving the boronic acid group makes it an excellent tool for the directed construction of molecular networks, a key aspect of crystal engineering. By co-crystallizing boronic acids with complementary molecules (co-formers), it is possible to create multi-component crystals with desired structures and properties.

Research on various para-substituted arylboronic acids, including 4-nitrophenylboronic acid, has demonstrated the formation of multi-component crystals with nitrogen-containing compounds like trans-1,2-bis(4-pyridyl)ethylene (bpe). nih.gov In these structures, the primary interaction is the (B)O–H···N hydrogen bond between the boronic acid and the pyridine (B92270) nitrogen. The additional functional groups on the phenyl ring then guide the assembly of these units into higher-dimensional networks, such as 2D layered structures, through further interactions like π-stacking. nih.gov

For 5-Hydroxy-2-nitrophenylboronic acid, the hydroxyl and nitro groups would provide additional hydrogen bond donor and acceptor sites, respectively. This would enable the formation of robust and intricate molecular networks through a variety of supramolecular synthons. The strategic placement of these groups on the phenyl ring can be used to control the dimensionality and topology of the resulting network. The ability to form co-crystals is also influenced by factors such as the solvent and the stoichiometry of the components. researchgate.net

The table below summarizes the role of different functional groups in directing the assembly of molecular networks, drawing parallels from related boronic acid compounds.

| Functional Group | Type of Interaction | Role in Network Formation | Reference |

| Boronic Acid | Hydrogen Bonding (dimerization, with N-donors) | Primary synthon for chain and network formation | rsc.orgnih.gov |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Secondary interactions, directing higher-order structure | N/A |

| Nitro Group | Hydrogen Bond Acceptor, Dipole-Dipole | Secondary interactions, influencing packing and stability | nih.gov |

| Pyridyl Group (in co-former) | Hydrogen Bond Acceptor | Complementary binding site for boronic acid | nih.gov |

Polymer Chemistry and Dynamic Covalent Materials

The reversible nature of the boronic ester bond, formed between a boronic acid and a diol, is central to its application in polymer chemistry, particularly for creating dynamic covalent materials. These materials possess properties of both covalent polymers and supramolecular assemblies, leading to unique, responsive behaviors.

Boronic ester cross-linked hydrogels are a prominent class of "smart" materials that can respond to external stimuli. The formation of boronic esters is a reversible reaction that is sensitive to pH, the presence of competing diols (like sugars), and temperature. nih.gov This responsiveness is harnessed to create hydrogels with controllable properties.

By incorporating 5-Hydroxy-2-nitrophenylboronic acid into a polymer backbone, and then cross-linking it with a polymer containing diol units (e.g., polyvinyl alcohol or a modified polysaccharide), a hydrogel can be formed. The equilibrium of the boronic ester linkage is highly dependent on pH. Generally, the ester is more stable at higher pH values. The presence of an electron-withdrawing nitro group on the phenyl ring, as in 5-Hydroxy-2-nitrophenylboronic acid, can lower the pKa of the boronic acid, potentially allowing for more stable ester formation at or near physiological pH. nih.gov This is a significant advantage for biomedical applications.

These hydrogels can exhibit self-healing properties. When the gel is damaged, the reversible boronic ester bonds can reform, restoring the network structure. Furthermore, their injectability is another key feature; the polymer solution can be injected and then form a gel in situ under specific physiological conditions. The presence of a nitro compound on a dopamine-based component in a hydrogel system has been noted to make the molecule less prone to degradation, a principle that could be relevant for the nitro-substituted boronic acid. nih.gov

The mechanical properties of polymers and hydrogels cross-linked with boronic esters can be precisely tuned. This tunability is crucial for designing materials for specific research applications, such as tissue engineering scaffolds or controlled-release systems.

The key factors influencing the mechanical properties include:

Cross-linking Density: Increasing the concentration of the boronic acid and diol components, or the degree of functionalization on the polymer chains, leads to a higher cross-linking density and thus a stiffer material.

Chemical Structure of the Boronic Acid: The electronic nature of the substituents on the phenyl ring of the boronic acid affects the stability of the boronic ester bond. Electron-withdrawing groups, such as the nitro group in 5-Hydroxy-2-nitrophenylboronic acid, can increase the strength of the cross-links, resulting in a material with a higher storage modulus (stiffness).

pH of the Medium: As the stability of the boronic ester bond is pH-dependent, the mechanical properties of the hydrogel can be modulated by changing the pH of the surrounding environment.

The dynamic nature of the boronic ester cross-links imparts viscoelastic properties to the material. The rate of bond exchange influences the material's ability to relax stress and flow over time. This dynamic behavior can be controlled by the chemical design of the boronic acid and diol components.

The following table illustrates how different parameters can be adjusted to tune the properties of boronic ester-based hydrogels, based on general principles.

| Parameter to Vary | Effect on Hydrogel Properties | Potential Application | Reference |

| Polymer Concentration | Higher concentration increases stiffness and strength. | Load-bearing applications | nih.gov |

| Boronic Acid:Diol Ratio | Affects cross-linking efficiency and mechanical properties. | Optimization of material performance | nih.gov |

| pH of the Medium | Controls the degree of cross-linking and thus stiffness. | pH-responsive drug delivery | nih.gov |

| Chemical Substituents on Boronic Acid | Electron-withdrawing groups can increase bond stability and material stiffness. | Design of stable, long-term implants | nih.gov |

Nanomaterial Functionalization and Integration

The functionalization of nanomaterials with organic molecules is a powerful strategy to impart new properties and functionalities. Boronic acids, including 5-Hydroxy-2-nitrophenylboronic acid, are excellent candidates for surface modification due to their versatile reactivity.

The surface functionalization of nanoparticles serves several purposes, including stabilizing them against aggregation, rendering them compatible with different environments (e.g., making them water-soluble), and enabling them to target specific biological entities. taylorfrancis.com This can be achieved through covalent or non-covalent interactions.

Phenylboronic acids can be attached to the surface of various nanomaterials, such as gold nanoparticles, magnetic nanoparticles (e.g., Fe₃O₄), and silica (B1680970) nanoparticles. rsc.orgresearchgate.net The boronic acid group can then serve as a recognition site for diol-containing molecules, such as carbohydrates, glycoproteins, and certain drugs. This property is particularly useful in biomedical applications.

For example, nanoparticles functionalized with nitrophenylboronic acid have been used in sensing applications. The interaction of the boronic acid with a target analyte can lead to a detectable change in the nanoparticle's properties, such as fluorescence or magnetic resonance. nih.gov In one study, polymer nanoparticles were used to enhance the fluorescence of a 3-nitrophenylboronic acid-alizarin complex for the sensitive detection of carbohydrates. nih.gov

Furthermore, boronic acid-functionalized nanoparticles are being explored for targeted drug delivery. Nanoparticles modified with 4-carboxyphenylboronic acid have been shown to interact with specific cancer cells. nih.gov The boronic acid moieties can bind to sialic acid residues that are often overexpressed on the surface of cancer cells, leading to targeted uptake of the nanoparticle-drug conjugate. The presence of a hydroxyl group on 5-Hydroxy-2-nitrophenylboronic acid could provide an additional site for conjugation or interaction, further enhancing its utility in nanomaterial functionalization.

The integration of 5-Hydroxy-2-nitrophenylboronic acid onto a nanomaterial surface can be achieved through various chemical strategies, depending on the nature of the nanoparticle. For instance, it could be attached to silica surfaces via silanization or to gold surfaces through a thiol linker. The resulting functionalized nanomaterial would possess the unique recognition capabilities of the boronic acid, combined with the intrinsic properties of the nanoscale material.

Surface Modification of Nanostructures

The functionalization of nanostructures with organic molecules is a cornerstone of modern materials science, enabling the precise tuning of their surface properties for a wide range of applications. Phenylboronic acids, as a class of compounds, are particularly valuable for the surface modification of nanomaterials, primarily due to the ability of the boronic acid group to form covalent bonds with diols and its affinity for certain metal surfaces. While specific research on the use of 5-Hydroxy-2-nitrophenylboronic acid in the surface modification of nanostructures is not extensively documented, the principles governing the behavior of related phenylboronic acid derivatives provide a strong basis for its potential applications.

The modification of gold nanoparticles (AuNPs) is a prominent area where phenylboronic acids have been employed. The surface of AuNPs can be functionalized through various strategies, including the use of molecules containing sulfur, nitrogen, or oxygen atoms, which exhibit a high binding affinity for gold. In this context, the hydroxyl group of 5-Hydroxy-2-nitrophenylboronic acid could facilitate its attachment to gold surfaces. The general strategies for modifying AuNPs often involve either direct adsorption or covalent conjugation.

Research on related compounds, such as 3-carboxy-5-nitrophenylboronic acid, has demonstrated their utility in creating pH-responsive nanoparticles. In one study, this boronic acid derivative was used to crosslink the shell of self-assembled nanoparticles, creating a pH-responsive system for drug delivery. This suggests that 5-Hydroxy-2-nitrophenylboronic acid could similarly be employed to impart pH-sensitivity to nanostructures.

The table below summarizes the functional groups of 5-Hydroxy-2-nitrophenylboronic acid and their potential roles in the surface modification of nanostructures, drawing parallels from the behavior of other substituted phenylboronic acids.

| Functional Group | Potential Role in Surface Modification |

| Boronic Acid | Covalent bonding with diols, affinity for metal surfaces. |

| Hydroxyl Group | Point of attachment, influences solubility and electronic properties. |

| Nitro Group | Modulates acidity of the boronic acid, influences electronic properties. |

Development of Nanosensors and Nanocomposites for Research

The unique chemical properties of phenylboronic acids make them ideal candidates for the development of advanced nanosensors and nanocomposites. The reversible covalent bonding of boronic acids with diols is the foundation for a wide array of sensing applications, particularly for the detection of saccharides like glucose. While direct applications of 5-Hydroxy-2-nitrophenylboronic acid in this domain are not widely reported, the established principles of phenylboronic acid-based sensing provide a clear framework for its potential use.

Nanosensors for Glucose Detection

Phenylboronic acid-functionalized hydrogels are a well-studied platform for glucose sensing. The binding of glucose to the boronic acid moieties within the hydrogel matrix induces a change in the hydrogel's volume. This volumetric change can be transduced into a detectable signal, such as a shift in the diffraction properties of a grating embedded in the hydrogel. A study on a hydrogel grating sensor functionalized with a phenylboronic acid group reported a sensitivity of 0.61%/mM for glucose detection.

The development of optical glucose sensors based on phenylboronic acids has also been demonstrated. These sensors can operate in complex biological fluids like blood plasma and offer the advantage of reversible and continuous glucose measurement without consuming the analyte. The presence of the nitro group in 5-Hydroxy-2-nitrophenylboronic acid could potentially enhance its performance in such sensors. The electron-withdrawing nature of the nitro group can lower the pKa of the boronic acid, allowing it to bind glucose at physiological pH more effectively.

Nanocomposites

Polymer nanocomposites, which are formed by dispersing nanofillers within a polymer matrix, can be synthesized through various methods, including in-situ polymerization and solution blending. The functional groups on 5-Hydroxy-2-nitrophenylboronic acid could allow it to be incorporated into polymer chains or attached to the surface of nanofillers, thereby creating functional nanocomposites. For instance, it could be integrated into hydrogel-based nanocomposites to create materials with both sensing capabilities and tailored mechanical properties.

The table below outlines the key components and principles of phenylboronic acid-based nanosensors and the potential contribution of 5-Hydroxy-2-nitrophenylboronic acid.

| Sensor Component/Principle | Description | Potential Role of 5-Hydroxy-2-nitrophenylboronic acid |

| Recognition Element | Phenylboronic acid group | The boronic acid would bind to diol-containing analytes like glucose. The nitro group could enhance binding affinity at physiological pH. |

| Transducer | Hydrogel, optical fiber, nanoparticle | The swelling or shrinking of a hydrogel nanocomposite functionalized with the compound could be measured. |

| Signal | Optical (colorimetric, fluorescent), electrochemical | Changes in the optical properties of a nanocomposite due to analyte binding could be monitored. |

Computational and Theoretical Studies on 5 Hydroxy 2 Nitrophenylboronic Acid

Quantum Chemical Calculations on Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of 5-hydroxy-2-nitrophenylboronic acid. These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine optimized molecular geometries, energies, and other physical properties for both the ground state and excited states. While specific DFT studies focusing exclusively on 5-hydroxy-2-nitrophenylboronic acid are not extensively detailed in the public literature, the methodology is standard for analogous compounds.

Table 1: Typical Parameters Obtained from DFT Calculations

| Parameter | Description | Significance for 5-Hydroxy-2-nitrophenylboronic acid |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the thermodynamic stability of the molecule. |

| Optimized Geometry | The three-dimensional coordinates of each atom corresponding to the lowest energy state. | Provides precise bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to predict infrared (IR) and Raman spectra and to confirm the nature of a stationary point on the potential energy surface (minimum or transition state). |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Helps to identify nucleophilic and electrophilic sites within the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visually identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net

For 5-hydroxy-2-nitrophenylboronic acid, the electronic nature of the substituents would heavily influence the FMOs. The electron-donating hydroxyl group would tend to raise the energy of the HOMO, while the electron-withdrawing nitro group would significantly lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. mdpi.com A smaller energy gap facilitates intramolecular charge transfer, a property often sought in the design of chemical sensors and nonlinear optical materials.

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap suggests high chemical reactivity, low kinetic stability, and easier electronic excitation. aimspress.com A large gap implies high stability and low reactivity. mdpi.com |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, including the formation of boronate esters from 5-hydroxy-2-nitrophenylboronic acid.

Boronic acids reversibly react with diols to form cyclic boronate esters. This reaction is fundamental to their application in chemical sensing and dynamic covalent chemistry. The mechanism involves an equilibrium between two forms of the boronic acid in an aqueous solution: a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate, which is formed by the addition of a hydroxide (B78521) ion.

Computational simulations can model the entire reaction coordinate for the esterification process. It is generally accepted that the reaction proceeds preferentially through the neutral, sp² hybridized boronic acid, which acts as a Lewis acid, accepting a lone pair from a hydroxyl group of the diol. This is followed by a series of proton transfer and water elimination steps to form the stable five- or six-membered cyclic ester. Simulations can identify the structures and energies of all intermediates and, crucially, the transition states that connect them, revealing the energy barriers that govern the reaction rate.

The substituents on the phenyl ring have profound stereoelectronic effects on the reactivity of the boronic acid group. The pKₐ of the boronic acid is a key determinant of its reactivity, as it governs the equilibrium between the less reactive anionic tetrahedral form and the more reactive neutral trigonal form.

The presence of the strongly electron-withdrawing nitro group at the ortho position to the boronic acid moiety in 5-hydroxy-2-nitrophenylboronic acid is expected to significantly lower its pKₐ. nih.gov This increased acidity facilitates the formation of the boronate ester at or near neutral pH, as the equilibrium favors the reactive trigonal form at lower pH values. nih.gov Computational studies can precisely predict the pKₐ by calculating the free energy change of the ionization reaction. These models can also explore how the intramolecular hydrogen bonding between the ortho-hydroxyl group and the boronic acid moiety might influence the transition state of the esterification reaction, potentially providing an intramolecular catalytic pathway.

Table 3: Factors Influencing Boronate Ester Formation

| Factor | Computational Insight | Effect on 5-Hydroxy-2-nitrophenylboronic acid |

|---|---|---|

| pH of Solution | Determines the ratio of trigonal acid to tetrahedral anion. | Esterification is generally favored at a pH below the boronic acid's pKₐ. |

| pKₐ of Boronic Acid | Can be calculated via thermodynamic cycles. | The electron-withdrawing nitro group lowers the pKₐ, enhancing reactivity at neutral pH. nih.gov |

| Diol Structure | Steric and electronic compatibility with the boronic acid. | Simulations can model the binding affinity for different diols (e.g., glucose, catechols). |

| Solvent Effects | The solvent can stabilize intermediates and transition states. | Continuum solvent models can be applied to simulate reactions in different media. |

Rational Design and Prediction of Reactivity and Functionality

The insights gained from computational studies form the basis for the rational design of new molecules with tailored properties. nih.gov By understanding the structure-property relationships of 5-hydroxy-2-nitrophenylboronic acid, it becomes possible to predict how modifications to its structure will impact its function.

For instance, if the goal is to create a more sensitive fluorescent sensor for saccharides, computational models can be used to screen various derivatives. DFT and FMO analysis can predict how adding different functional groups to the phenyl ring would alter the HOMO-LUMO gap and, consequently, the molecule's absorption and emission properties upon binding to a diol. Reaction mechanism simulations can predict how these modifications would affect the binding affinity and kinetics. This predictive power allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. For example, replacing the nitro group with other electron-withdrawing groups or altering the position of the hydroxyl group could be modeled to fine-tune the molecule's pKₐ and binding selectivity for specific diols.

In silico Screening for Sensor Development

In silico screening has become an invaluable tool in the rational design of chemical sensors. For boronic acid-based sensors, computational methods can predict key properties that are crucial for their function, such as their affinity and selectivity for target analytes, and the optical or electrochemical changes that occur upon binding.

The development of sensors using 5-hydroxy-2-nitrophenylboronic acid would heavily rely on the electronic properties conferred by its substituents. The nitro group, being strongly electron-withdrawing, is expected to significantly lower the pKa of the boronic acid. nih.govlibretexts.org Conversely, the hydroxyl group is electron-donating. The interplay of these two groups, along with their positions on the phenyl ring, would modulate the Lewis acidity of the boron center, a critical factor in its interaction with diols and other target molecules. nih.gov